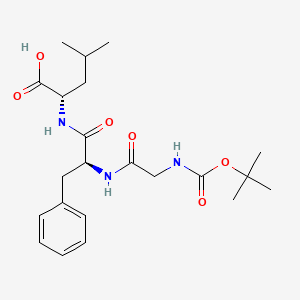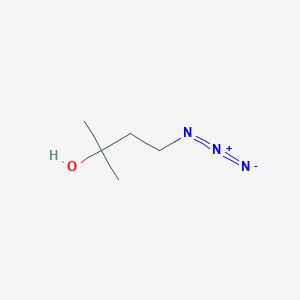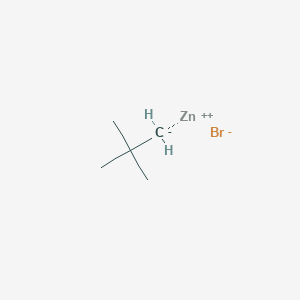
ethyl (4e)-3-oxohex-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl (4e)-3-oxohex-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl (4e)-3-oxohex-4-enoate can be synthesized through the acetoacetic ester synthesis. This process involves the alkylation of ethyl acetoacetate at the α-carbon to both carbonyl groups, followed by conversion into a ketone. The reaction typically requires a strong base to deprotonate the dicarbonyl α-carbon, which then undergoes nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of ethylideneacetoacetic acid ethyl ester often involves the use of ethyl acetoacetate and alkyl halides under controlled conditions. The process may include steps such as deprotonation, nucleophilic substitution, and hydrolysis, followed by purification to obtain the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
ethyl (4e)-3-oxohex-4-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ester into corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl (4e)-3-oxohex-4-enoate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethylideneacetoacetic acid ethyl ester involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The ester group can undergo hydrolysis to produce acids and alcohols, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
ethyl (4e)-3-oxohex-4-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in the chemical industry.
Methyl Butyrate: Known for its fruity aroma and used in flavoring and fragrance industries.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable subject of study, and its applications span across chemistry, biology, medicine, and industrial processes.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
ethyl 3-oxohex-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3 |
Clave InChI |
GAWHNZKGIRQKAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Ethyl 2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B8453828.png)

![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)







![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8453899.png)


